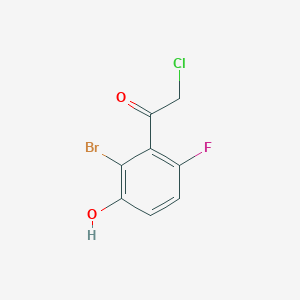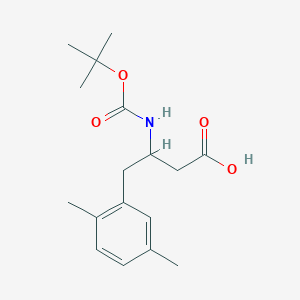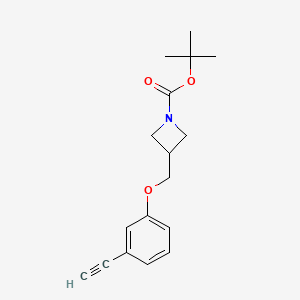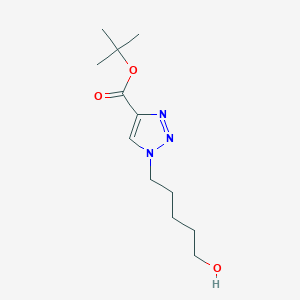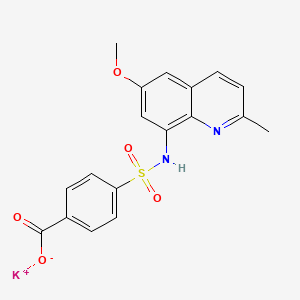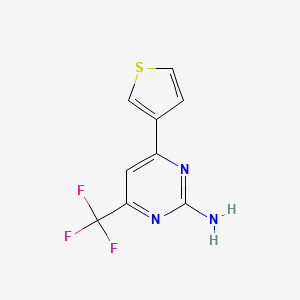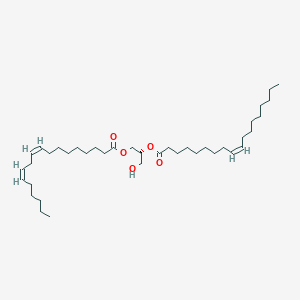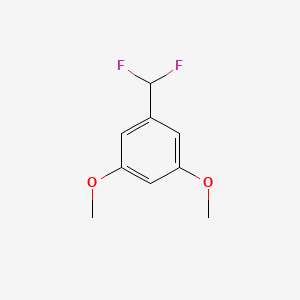
2-Ethynyl-3'-fluorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-3’-fluorobiphenyl is an organic compound with the molecular formula C14H9F It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3’-fluorobiphenyl typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 2-Ethynyl-3’-fluorobiphenyl may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3’-fluorobiphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-Ethynyl-3’-fluorobiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo metabolic transformations to form active metabolites that interact with enzymes or receptors. The ethynyl group can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: A simpler derivative of biphenyl with only a fluorine substitution.
4’-Ethynyl-2-fluorobiphenyl: Another ethynyl-fluorobiphenyl derivative with different substitution positions.
2-Ethynylbiphenyl: A biphenyl derivative with an ethynyl group but no fluorine substitution.
Uniqueness
2-Ethynyl-3’-fluorobiphenyl is unique due to the combination of the ethynyl and fluorine substituents, which impart distinct chemical reactivity and potential biological activity. The presence of both groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H9F |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-ethynyl-2-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h1,3-10H |
InChI Key |
KKYSNWIPEDALFI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
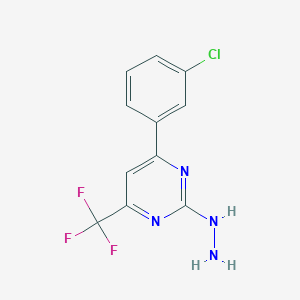
![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)


